Ethyl5-oxo-5-(4-thiomethylphenyl)valerate
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Overview
Description
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate is an organic compound with the molecular formula C14H16O3S. It is a member of the ester family and contains a thiomethyl group attached to a phenyl ring. This compound is primarily used in scientific research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate typically involves the esterification of 5-oxo-5-(4-thiomethylphenyl)valeric acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate can be compared with similar compounds such as:
Ethyl 5-oxo-5-phenylvalerate: Lacks the thiomethyl group, making it less reactive in oxidation reactions.
Methyl 5-oxo-5-(4-thiomethylphenyl)valerate: Contains a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 5-oxo-5-(4-methylphenyl)valerate: Contains a methyl group instead of a thiomethyl group, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C14H16O3S |
---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
ethyl 5-(4-methanethioylphenyl)-5-oxopentanoate |
InChI |
InChI=1S/C14H16O3S/c1-2-17-14(16)5-3-4-13(15)12-8-6-11(10-18)7-9-12/h6-10H,2-5H2,1H3 |
InChI Key |
IBIWMUVUYXABAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
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